molecular formula C12H18O2 B2622162 3-(hexyloxy)phenol CAS No. 136-77-6; 67089-07-0

3-(hexyloxy)phenol

Cat. No.: B2622162
CAS No.: 136-77-6; 67089-07-0
M. Wt: 194.274
InChI Key: XPNKJGMHGPTELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hexyloxy)phenol is an organic compound with the molecular formula C12H18O2 It is a phenol derivative where a hexyloxy group is attached to the third position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hexyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones such as 1,4-benzoquinone.

    Reduction: Hydroquinone.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(hexyloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the hexyloxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hexyloxy)phenol is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This makes it more lipophilic compared to phenol and resorcinol, potentially enhancing its biological activity and industrial applications .

Properties

IUPAC Name

3-hexoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNKJGMHGPTELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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